REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH3:4][C:5]1([CH3:12])[CH2:10][C:9](=[O:11])[O:8][C:6]1=[O:7]>O1CCCC1>[CH3:1][N:2]([CH3:3])[C:9](=[O:11])[CH2:10][C:5]([CH3:12])([CH3:4])[C:6]([OH:8])=[O:7]
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Name
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|
Quantity
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6.8 g
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Type
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reactant
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Smiles
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CNC
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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4.8 g
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Type
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reactant
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Smiles
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CC1(C(=O)OC(C1)=O)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred for about 16 hours at ambient temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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WASH
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Details
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the residue was washed with 6N hydrochloric acid (5 ml) and methylene chloride
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Type
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ADDITION
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Details
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was added
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Type
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DISSOLUTION
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Details
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to dissolve the precipitate
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Type
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WASH
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Details
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The solution was washed with saturated aqueous sodium chloride (2×25 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated to a pale yellow solid
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Type
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DISSOLUTION
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Details
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The solid was dissolved in methylene chloride (20 ml)
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Type
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CUSTOM
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Details
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the desired product precipitated upon the addition of hexane
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Type
|
CUSTOM
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Details
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to yield a colorless solid
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Reaction Time |
16 h |
Name
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|
Type
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|
Smiles
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CN(C(CC(C(=O)O)(C)C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |